molecular formula C15H26O2 B12684083 Bornyl pentanoate CAS No. 85717-26-6

Bornyl pentanoate

Cat. No.: B12684083
CAS No.: 85717-26-6
M. Wt: 238.37 g/mol
InChI Key: ILUAVCBOWYHFAI-YWPYICTPSA-N
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Description

Bornyl pentanoate, also known as bornyl valerate, is an ester derived from borneol and pentanoic acid. It is a naturally occurring compound found in essential oils and is known for its pleasant aroma. The chemical structure of this compound consists of a bicyclic monoterpene borneol moiety esterified with pentanoic acid, giving it the molecular formula C15H26O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl pentanoate can be synthesized through the esterification of borneol with pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of borneol and pentanoic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation or other separation techniques to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions: Bornyl pentanoate undergoes various chemical reactions, including hydrolysis, reduction, and oxidation.

Common Reagents and Conditions:

    Hydrolysis: this compound can be hydrolyzed back to borneol and pentanoic acid in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: this compound can be oxidized to form borneol and other oxidation products using oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Scientific Research Applications

Bornyl pentanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a starting material for the synthesis of other organic compounds.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Bornyl pentanoate can be compared with other esters derived from borneol and different carboxylic acids. Some similar compounds include:

Uniqueness: this compound is unique due to its specific ester linkage with pentanoic acid, which imparts distinct chemical and physical properties compared to other borneol esters. Its specific applications in insecticidal research and drug delivery systems further highlight its uniqueness .

Properties

CAS No.

85717-26-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] pentanoate

InChI

InChI=1S/C15H26O2/c1-5-6-7-13(16)17-12-10-11-8-9-15(12,4)14(11,2)3/h11-12H,5-10H2,1-4H3/t11-,12+,15+/m0/s1

InChI Key

ILUAVCBOWYHFAI-YWPYICTPSA-N

Isomeric SMILES

CCCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.957-0.963

physical_description

Colourless liquid;  Fruity, herbaceous-camphoraceous aroma

solubility

Soluble in oils, Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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